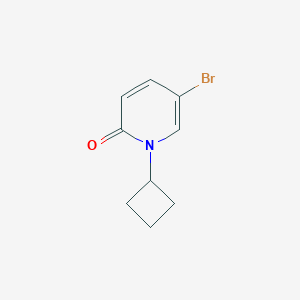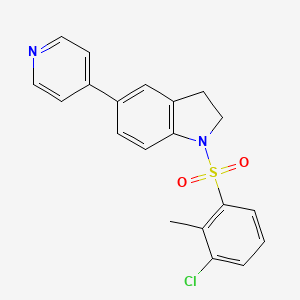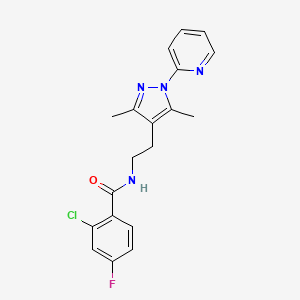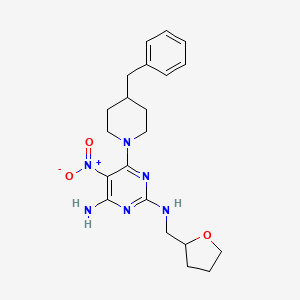
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea” is a complex organic molecule that contains several important substructures, including a pyrrole ring, a pyrimidine ring, and a phenylurea moiety .
Pyrrole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrrole containing analogs are considered as a potential source of biologically active compounds .
Pyrimidine is a basic aromatic ring that consists of nitrogen and carbon atoms. It is an essential part of many larger molecules, including some pharmaceuticals .
Phenylurea is a functional group that consists of a phenyl group attached to a urea. Ureas in general are functional groups that feature a carbonyl group flanked by two amine residues .
Molecular Structure Analysis
The molecular structure of “this compound” would be complex due to the presence of multiple rings and functional groups .
作用机制
The mechanism of action of 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea involves the inhibition of Src family kinases. Src family kinases are involved in the phosphorylation of tyrosine residues on target proteins, which can activate or deactivate signaling pathways. PP2 binds to the ATP-binding site of Src family kinases, preventing the transfer of phosphate groups to tyrosine residues on target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cellular context in which it is used. In general, PP2 has been shown to inhibit cell proliferation, migration, and invasion. It has also been shown to induce apoptosis in some cell types. PP2 has been used to study the role of Src family kinases in cancer, inflammation, and cardiovascular disease.
实验室实验的优点和局限性
One advantage of using 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea in lab experiments is its potency and selectivity for Src family kinases. This allows researchers to specifically target these kinases without affecting other signaling pathways. One limitation of using PP2 is its relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research involving 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea. One direction is to further explore the role of Src family kinases in various diseases and conditions. Another direction is to develop more potent and selective inhibitors of Src family kinases that can be used in clinical settings. Finally, PP2 could be used as a tool to study the role of other signaling pathways in cellular processes.
合成方法
The synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea involves several steps. The starting material is 6-(1H-pyrrol-1-yl)pyrimidin-4-amine, which is reacted with 2-bromoethylamine hydrobromide to give 2-(6-(1H-pyrrol-1-yl)pyrimidin-4-ylamino)ethylamine. This compound is then reacted with phenyl isocyanate to give this compound.
科学研究应用
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea has been used in a variety of scientific research applications. It has been shown to inhibit the activity of Src family kinases, which are involved in a variety of cellular processes such as cell proliferation, differentiation, and survival. PP2 has been used to study the role of Src family kinases in cancer, inflammation, and cardiovascular disease.
属性
IUPAC Name |
1-phenyl-3-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c24-17(22-14-6-2-1-3-7-14)19-9-8-18-15-12-16(21-13-20-15)23-10-4-5-11-23/h1-7,10-13H,8-9H2,(H,18,20,21)(H2,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVGFUVTPMDGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-((1R,5S)-8-(2-(2,4-dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2581263.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2581269.png)
![(E)-6-chloro-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2581271.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581274.png)



![N-(4-{2-[(4-ethoxyphenyl)carbonyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl}phenyl)acetamide](/img/structure/B2581279.png)

![2-[2-(4-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2581282.png)
![N-(2-chloro-4-fluorophenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2581283.png)